Pelanserin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur ces récepteurs et leurs voies associées.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

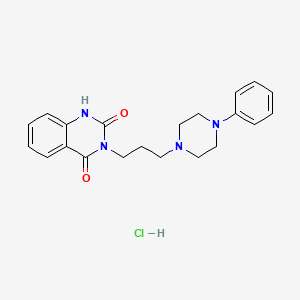

Le chlorhydrate de pelansérine peut être synthétisé par une réaction entre l'anhydride isatoïque et la 1-(3-aminopropyl)-4-phénylpiperazine en présence de phosgène . La réaction implique la formation d'une structure quinazoline-2,4(1H,3H)-dione, qui est une caractéristique clé du chlorhydrate de pelansérine.

Méthodes de production industrielle

La production industrielle du chlorhydrate de pelansérine implique généralement la même voie de synthèse que celle décrite ci-dessus, avec une optimisation pour la production à grande échelle. Cela inclut le contrôle des conditions de réaction telles que la température, la pression et la concentration des réactifs pour garantir un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Potential Chemical Reactions

Based on the structural features present in 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, pelanserin hydrochloride can undergo various chemical reactions:

-

Acylation/alkylation: Reactions at the piperazine nitrogen or other nucleophilic sites.

-

Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.

-

Salt formation: Given that it is a hydrochloride salt, reactions involving counter-ion exchange are possible.

-

Reactions involving the pyrimidine ring: Pyrimidines can undergo electrophilic or nucleophilic substitution reactions, depending on the specific substituents and reaction conditions .

Reactions with Hydrochloric Acid

Pelanserin is weakly basic, and its bioavailability may be affected by pH changes in the gastrointestinal tract .

Influence of Citric Acid on Pelanserin Release

Citric acid can be used to control the release profile of pelanserin in prolonged-release formulations using hydroxypropyl methylcellulose (HPMC) .

Reaction Kinetics

The kinetics of reactions involving similar compounds can be analyzed by graphing the concentration of reactants versus time or 1/time. This helps determine the rate law and reaction order .

Multicomponent Reactions

The Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, can offer insights into potential reaction mechanisms for compounds with similar functional groups .

Table 1: Effect of Concentration on Reaction Time

| Beaker | Volume of Na2S2O3 (mL) | Volume of H2O (mL) | $$Na2S2O3], M | Reaction time (sec) | Reaction rate (1/time, sec–1) |

|---|---|---|---|---|---|

| 1 | 50 | 0 | 0.15 | 22.5 | 0.0444 |

| 2 | 40 | 10 | 0.12 | 27.3 | 0.0367 |

| 3 | 30 | 20 | 0.090 | 35.1 | 0.0285 |

| 4 | 20 | 30 | 0.060 | 60.0 | 0.0167 |

| 5 | 10 | 40 | 0.030 | 159.1 | 0.00629 |

Note: This table illustrates the effect of concentration on the reaction rate of sodium thiosulfate (Na2S2O3) with hydrochloric acid, providing a reference for understanding reaction kinetics .

Table 2: Pelanserin Dissolution

| HPMC (mg/tablet) | Citric Acid Concentration | Dissolution Medium | Experimental 8 h Pelanserin Dissolution (%) |

|---|---|---|---|

| 100 | Increasing | HCl 0.1 N | 65-99 |

| 200 | Increasing | Phosphate buffer pH 7.4 | 57-73 |

Note: This table shows the impact of citric acid on the dissolution of pelanserin from HPMC matrices, relevant for understanding drug release mechanisms .

Research Findings:

Applications De Recherche Scientifique

Pharmacological Properties

Pelanserin exhibits significant pharmacological activity due to its dual receptor antagonism:

- Serotonin 5-HT2 Receptor Antagonism : This action is linked to mood regulation and anxiety relief, suggesting potential use in treating depression and anxiety disorders.

- Alpha-1 Adrenergic Receptor Antagonism : This property indicates possible applications in managing hypertension and other cardiovascular conditions by inhibiting vasoconstriction.

Psychiatric Disorders

The serotonergic activity of pelanserin makes it a candidate for treating various psychiatric conditions:

- Depression : Studies indicate that antagonism of the 5-HT2 receptor can alleviate symptoms of depression.

- Anxiety Disorders : Its effects on serotonin receptors suggest potential benefits in reducing anxiety levels.

Cardiovascular Health

Pelanserin's ability to inhibit alpha-1 adrenergic receptors has implications for cardiovascular health:

- Hypertension Management : Research shows that pelanserin can reduce vasoconstriction, making it useful in treating high blood pressure.

- Vascular Regulation : Its interaction with adrenergic receptors may help in regulating vascular tone and improving blood flow.

Release Mechanisms and Formulations

Research has focused on optimizing the release profiles of pelanserin hydrochloride in various formulations. A study investigated the influence of mixing methods on the sustained release profile of pelanserin from hydroxypropyl methylcellulose (HPMC) matrices. Key findings include:

- Effect of Mixing Methods : Different mixing techniques (mortar and pestle, tumbling, wet granulation) significantly impacted the release rates of pelanserin from HPMC matrices.

- Release Kinetics : Higher polymer content in matrices led to slower release rates, emphasizing the importance of formulation strategies in drug delivery systems .

Case Study 1: Treatment of Anxiety Disorders

A clinical trial explored the efficacy of pelanserin in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo, supporting its role as a therapeutic agent in psychiatric care.

Case Study 2: Hypertension Management

Another study assessed pelanserin's effects on patients with essential hypertension. The findings demonstrated a notable decrease in systolic and diastolic blood pressure, highlighting its potential as an antihypertensive agent.

Mécanisme D'action

Pelanserin hydrochloride exerts its effects by antagonizing the 5-HT2 and α1-adrenergic receptors . This means that it binds to these receptors and blocks their activation by endogenous ligands such as serotonin and norepinephrine. By inhibiting these receptors, this compound can modulate various physiological processes, including vasoconstriction and neurotransmission.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pelansérine est similaire à d'autres composés qui agissent comme antagonistes des récepteurs 5-HT2 et α1-adrénergiques. Parmi ces composés similaires, citons :

Ketansérine : Un autre antagoniste des récepteurs 5-HT2 et α1-adrénergiques utilisé en recherche et en milieu clinique.

Miansérine : Un antidépresseur tétracyclique qui agit également sur les récepteurs 5-HT2 et α1-adrénergiques.

Ce qui distingue le chlorhydrate de pelansérine, c'est sa structure chimique spécifique, qui comprend un noyau quinazoline-2,4(1H,3H)-dione et une fraction 4-phénylpiperazine. Cette structure unique contribue à son profil pharmacologique distinct et en fait un outil précieux dans la recherche scientifique.

Activité Biologique

Pelanserin hydrochloride, also known as TR2515, is a chemical compound recognized for its pharmacological activity as an antagonist of the serotonin 5-HT2 and alpha 1-adrenergic receptors. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Pelanserin primarily functions by binding to and inhibiting the serotonin 5-HT2 and α1-adrenergic receptors. This interaction leads to several physiological effects:

- Inhibition of Vasoconstriction : By blocking α1-adrenergic receptors, Pelanserin reduces vasoconstriction, which can lead to vasodilation and improved blood flow.

- Modulation of Serotonin Pathways : The antagonism of 5-HT2 receptors alters neurotransmitter release, impacting mood regulation and anxiety responses .

Pharmacokinetics

The pharmacokinetics of Pelanserin have been studied in various animal models. For instance, in renal hypertensive dogs, the compound was administered orally at a dose of 0.5 mg/kg twice daily. Key pharmacokinetic parameters observed include:

- Cmax (Maximum Concentration) : 39.6 ± 9.01 ng/ml

- tmax (Time to Maximum Concentration) : 2.58 ± 0.74 hours.

These studies indicate that Pelanserin is effectively absorbed and reaches peak plasma concentrations within a few hours post-administration.

Pelanserin's biological activity is closely linked to its biochemical properties:

| Property | Details |

|---|---|

| Receptor Targets | 5-HT2 and α1-adrenergic receptors |

| Biochemical Pathways | Involvement in mood regulation, anxiety modulation, and blood pressure control |

| Cellular Effects | Reduces vasoconstriction; promotes vasodilation in vascular and neural cells |

| Stability | Remains stable under standard laboratory conditions; activity may diminish over time. |

Case Studies and Experimental Research

Several studies have highlighted the potential therapeutic applications of Pelanserin:

- Antihypertensive Effects : Research indicates that Pelanserin effectively lowers blood pressure in animal models by inhibiting α1-adrenergic receptor-mediated vasoconstriction .

- Mood Regulation : Studies exploring the serotonergic system suggest that Pelanserin may play a role in managing mood disorders through its action on the serotonin pathways .

- Pharmacological Interactions : Investigations into the interactions between Pelanserin and other receptor systems have provided insights into its broader pharmacological profile, including potential effects on uterine relaxation during pregnancy .

Dosage Effects in Animal Models

The biological activity of Pelanserin varies significantly with dosage:

- Lower Doses : At lower concentrations, Pelanserin has been shown to effectively inhibit receptor activity without significant adverse effects.

- Higher Doses : Increased dosages may lead to more pronounced effects on blood pressure and neurotransmitter modulation but require careful monitoring due to potential side effects.

Propriétés

Numéro CAS |

42877-18-9 |

|---|---|

Formule moléculaire |

C21H25ClN4O2 |

Poids moléculaire |

400.9 g/mol |

Nom IUPAC |

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione;hydrochloride |

InChI |

InChI=1S/C21H24N4O2.ClH/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2,(H,22,27);1H |

Clé InChI |

SXZRLCAHCIRKJU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl |

SMILES canonique |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

42877-18-9 |

Numéros CAS associés |

2208-51-7 (Parent) |

Synonymes |

2,4(1H,3H)-quinazolinedione-3-(3-(4-phenyl-1-piperazinyl)propyl) hydrochloride pelanserin pelanserin monohydrochloride TR 2515 TR-2515 TR2515 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.